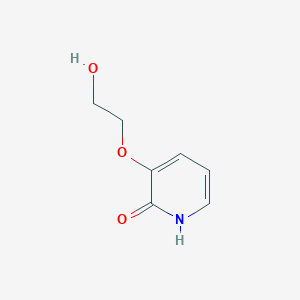
3-(2-Hydroxyethoxy)pyridin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxyethoxy)pyridin-2-ol is a chemical compound with the empirical formula C7H9NO3 . It is a solid substance and its molecular weight is 155.15 .
Molecular Structure Analysis
The molecular structure of 3-(2-Hydroxyethoxy)pyridin-2-ol can be represented by the SMILES string OCCOc1ncccc1O . The InChI representation is 1S/C7H9NO3/c9-4-5-11-7-6 (10)2-1-3-8-7/h1-3,9-10H,4-5H2 .Physical And Chemical Properties Analysis
3-(2-Hydroxyethoxy)pyridin-2-ol is a solid substance . Its empirical formula is C7H9NO3 and its molecular weight is 155.15 .Wissenschaftliche Forschungsanwendungen
Biocatalysis and Chemical Synthesis : Pyridinols, including derivatives like 3-(2-Hydroxyethoxy)pyridin-2-ol, are important intermediates in chemical industry, often used as synthons for pharmaceutical products. Their synthesis through biocatalysis using enzymes or whole cells, such as Burkholderia sp. MAK1, is considered an efficient and environmentally friendly approach. This method allows for regioselective oxyfunctionalization of pyridine derivatives, yielding various hydroxylated pyridines and N-oxides (Stankevičiūtė et al., 2016).
Food Chemistry and Flavour Compounds : In the context of food chemistry, pyridin-3-ols, similar to 3-(2-Hydroxyethoxy)pyridin-2-ol, are formed during food processing. These compounds are significant flavor components. Studies have investigated the pathways of their formation, especially under the influence of thermal heating and ammonia presence, highlighting their inevitable production in certain food processing conditions (Hidalgo et al., 2020).
Materials Science and Catalysis : In materials science and catalysis, pyridine derivatives like 3-(2-Hydroxyethoxy)pyridin-2-ol are investigated for their potential in generating Lewis and Brønsted acid sites on surfaces. This application is crucial for various catalytic processes, including those in industrial and environmental chemistry (Connell & Dumesic, 1987).
Magnetic and Optical Properties : In inorganic chemistry, pyridine derivatives are explored for their unique magnetic and optical properties. For example, their use in lanthanide clusters has shown promise in areas like photoluminescence and single-molecule magnetism (Alexandropoulos et al., 2011).
Photodynamic Therapy : In the field of photodynamic therapy, certain pyridine derivatives are studied for their potential in treating diseases like cancer. The formation of iron(III) complexes with pyridine ligands demonstrates significant anti-proliferation efficiency in specific cancer cells under light irradiation, marking its potential in medical applications (Zhu et al., 2019).
Eigenschaften
IUPAC Name |
3-(2-hydroxyethoxy)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-4-5-11-6-2-1-3-8-7(6)10/h1-3,9H,4-5H2,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBCOLDKVRMJKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyethoxy)pyridin-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2818143.png)





![(7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid](/img/structure/B2818154.png)
![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2818156.png)
![9-(2-methoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2818159.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide](/img/structure/B2818160.png)



![N-(5-acetamido-2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2818165.png)